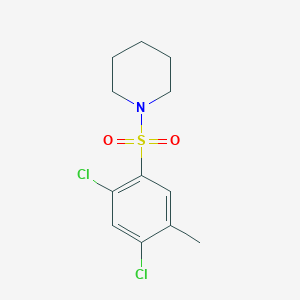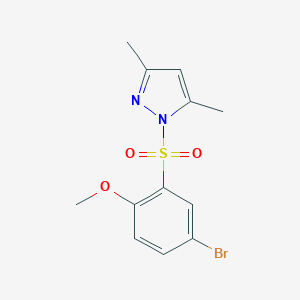
2-Acetamido-3-(P-chlorophenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(P-chlorophenyl)-acrylic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. Naproxen is a derivative of propionic acid and is classified as a member of the arylacetic acid group of NSAIDs.
Mechanism Of Action
2-Acetamido-3-(P-chlorophenyl)-acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also inhibits platelet aggregation, which can reduce the risk of blood clots. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been shown to have a longer half-life than other NSAIDs, which means it can be taken less frequently. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid can also cause gastrointestinal side effects such as ulcers and bleeding.
Advantages And Limitations For Lab Experiments
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid also has some limitations for lab experiments. It can cause gastrointestinal side effects, which can affect the outcome of experiments. It also has a relatively long half-life, which can make it difficult to study its effects over a short period of time.
Future Directions
There are several future directions for the study of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. One area of research is the development of new formulations of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid that can reduce its gastrointestinal side effects. Another area of research is the investigation of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's potential use in the treatment of Alzheimer's disease. Additionally, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's effects on platelet aggregation and blood clotting are still not fully understood, and further research is needed in this area. Finally, the development of more selective COX inhibitors may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid involves the reaction between 2-naphthol and chloroacetic acid, followed by a decarboxylation reaction. The reaction yields a racemic mixture of both the S and R enantiomers of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. The S-enantiomer is the active form of the drug and is responsible for its anti-inflammatory effects.
Scientific Research Applications
2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been extensively researched for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and fever. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid is also being investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
(E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMDDFBFZVMFJ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(P-chlorophenyl)-acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)
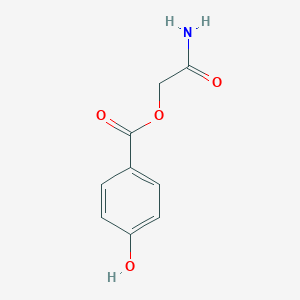
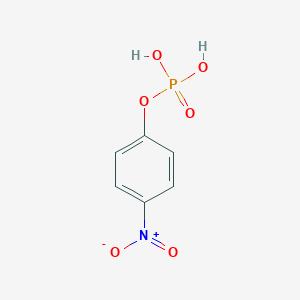
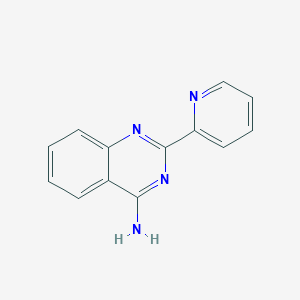
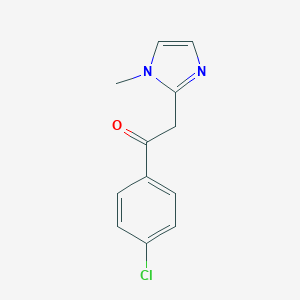
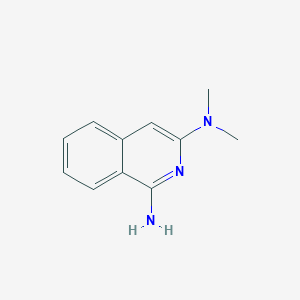
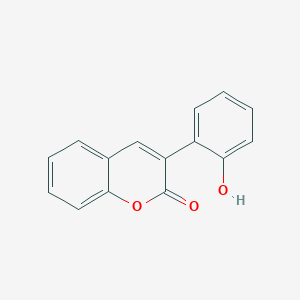
![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)
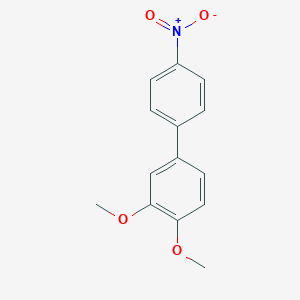
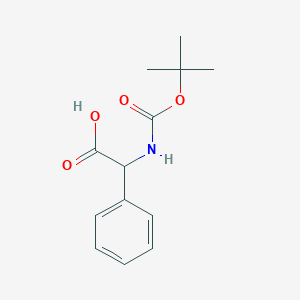
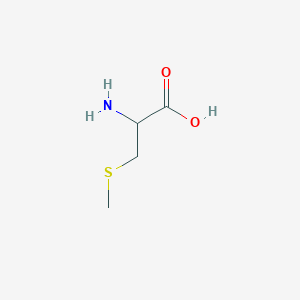
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
